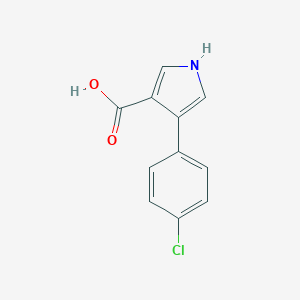

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBPGMPHZORECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363968 | |

| Record name | 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122453-98-9 | |

| Record name | 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid. The information is curated for researchers in medicinal chemistry and drug development, with a focus on quantifiable data, experimental context, and biological relevance.

Chemical Identity and Core Properties

This compound is a heterocyclic compound featuring a pyrrole ring substituted with a chlorophenyl group and a carboxylic acid. The pyrrole framework is a significant structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1]

| Property | Data | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 122453-98-9 | [2] |

| Molecular Formula | C11H8ClNO2 | [3] |

| Molecular Weight | 221.64 g/mol | Calculated |

| Predicted Boiling Point | 419.1 ± 35.0 °C at 760 mmHg | [3] |

| Predicted Flash Point | 207.3 ± 25.9 °C | [3] |

| Predicted pKa | 4.82 ± 0.30 (for 5-(4-chlorophenyl) isomer) | [4] |

| Predicted XlogP | 2.4 (for N-methylated analogue) | [5] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrrole-3-carboxylic acids is a key step in the development of novel therapeutics. While specific protocols for this compound are proprietary or embedded in broader patent literature, a general and modern approach involves continuous flow chemistry.

Experimental Workflow: Continuous Flow Synthesis

A contemporary method for producing pyrrole-3-carboxylic acid derivatives is through a one-step continuous flow synthesis. This protocol utilizes the Hantzsch pyrrole synthesis, where the acidic byproduct generated in the reaction is harnessed to hydrolyze a tert-butyl ester in situ, yielding the final carboxylic acid in a single, efficient process.[1]

Methodology Details:

-

Reagent Preparation: Solutions of the starting materials (e.g., a tert-butyl acetoacetate, a primary amine, and a 2-bromoketone) are prepared in a suitable solvent.

-

Flow Reaction: The reagent solutions are pumped into a micromixer and then flow into a heated microreactor. The Hantzsch reaction forms the pyrrole ring and generates HBr as a byproduct.[1] This HBr then catalyzes the hydrolysis of the tert-butyl ester to the carboxylic acid within the same reactor.[1]

-

Work-up and Purification: The output stream is collected, and the crude product is typically isolated via precipitation or solvent extraction. Purification is achieved through standard techniques such as recrystallization from an appropriate solvent system or column chromatography.

-

Analysis: The structure and purity of the final compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Therapeutic Potential

The pyrrole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][6] Carboxylic acid moieties are known to influence these activities by interacting with biological targets and participating in the chelation of metal ions.[7]

Anticancer and Enzyme Inhibition:

While direct studies on this compound are limited, related pyrrole and pyrazole structures have demonstrated significant biological effects.

-

Kinase Inhibition: Structurally similar pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to cell growth, proliferation, and survival.[8] Inhibition of the PI3K/Akt/mTOR pathway is a key strategy in modern anticancer therapy.

-

Antifungal Activity: Pyrazole-4-carboxamides, which share structural similarities, have shown potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[9]

-

Antiviral and Antitumor Potential: Analogs based on a 1-(4-chlorophenyl)-pyrazole-3-carboxylic acid core have been synthesized and evaluated for antitumor and anti-HCV (Hepatitis C virus) activities.[10][11]

Signaling Pathway Context: PI3K Inhibition

Given the activity profile of related heterocyclic compounds, a potential mechanism of action for derivatives of this core structure is the modulation of critical cell signaling pathways like the PI3K pathway.

This guide serves as a foundational resource for understanding the chemical properties and potential applications of this compound. The data compiled herein facilitates further research into its synthesis, characterization, and evaluation as a potential therapeutic agent.

References

- 1. syrris.com [syrris.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid CAS#: 2750311-41-0 [m.chemicalbook.com]

- 5. PubChemLite - 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylic acid (C12H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. brieflands.com [brieflands.com]

- 7. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Structure Elucidation of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a putative synthesis pathway and predicted spectroscopic data based on established chemical principles and data from closely related analogues.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 122453-98-9[1]

-

Molecular Formula: C₁₁H₈ClNO₂

-

Molecular Weight: 221.64 g/mol

-

Predicted LogP: 2.5 - 3.0

Structure:

References

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid (CAS No. 122453-98-9). This molecule is of interest to researchers in medicinal chemistry and materials science due to its substituted pyrrole core, a scaffold present in numerous biologically active compounds.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (Chlorophenyl): 2 doublets (or a multiplet) in the range of δ 7.3-7.5 ppm. Pyrrole Protons: 2 signals, likely doublets or multiplets, in the range of δ 6.5-7.5 ppm. N-H Proton: A broad singlet, typically in the range of δ 8.0-12.0 ppm, which may be exchangeable with D₂O. Carboxylic Acid Proton: A very broad singlet, typically downfield, in the range of δ 10.0-13.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: A signal in the range of δ 165-175 ppm. Aromatic Carbons (Chlorophenyl): 4 signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the chlorine atom showing a characteristic chemical shift. Pyrrole Carbons: 4 signals in the aromatic/heteroaromatic region (δ 100-140 ppm). |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight of C₁₁H₈ClNO₂ (221.64 g/mol ). An isotopic pattern for the chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak) would be characteristic. Major Fragments: Loss of COOH (m/z 176), and other fragments corresponding to the pyrrole and chlorophenyl moieties. |

| Infrared (IR) Spectroscopy | O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp band in the region of 1680-1710 cm⁻¹. C=C and C-N Stretches: Multiple bands in the fingerprint region (below 1600 cm⁻¹). |

Experimental Protocols

A definitive, published experimental protocol for the direct synthesis of this compound is not currently available. However, a viable and commonly employed synthetic strategy involves a two-step process: the synthesis of a suitable ester precursor, followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

A reported method for the synthesis of the ethyl ester precursor involves the reaction of ethyl (E)-3-(4-chlorophenyl)acrylate with tosylmethyl isocyanide (TosMIC) in the presence of a base. This reaction is a variation of the Van Leusen reaction, which is a powerful tool for the formation of pyrrole rings.

Reaction:

Detailed Protocol:

-

To a suspension of sodium hydride (60% dispersion in mineral oil) in a mixture of anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), a solution of ethyl (E)-3-(4-chlorophenyl)acrylate and tosylmethyl isocyanide in THF is added dropwise at room temperature.

-

The reaction mixture is stirred for a specified period until the reaction is complete (monitored by TLC).

-

The reaction is then quenched by the addition of water.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

The final step to obtain this compound is the hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions.

Reaction:

Detailed Protocol (Base-catalyzed Hydrolysis):

-

Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is dissolved in a suitable solvent mixture, such as ethanol and water.

-

An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocols.

Caption: Synthetic workflow for this compound.

Unraveling the Activity of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid: A Review of Available Data

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current understanding of the mechanism of action for the compound 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid. Following a comprehensive review of publicly available scientific literature, it is important to note that specific studies detailing the biological targets, signaling pathways, and overall mechanism of action for this particular chemical entity are not presently available.

The structural motif of a substituted pyrrole-3-carboxylic acid is prevalent in a variety of biologically active molecules. Scientific investigations into analogous compounds have revealed a diverse range of activities, offering potential, yet purely speculative, avenues for the mechanism of this compound. These include roles as inhibitors of various enzyme systems and modulators of cellular signaling cascades.

It is crucial to emphasize that the biological activity of a molecule is highly dependent on its precise chemical structure. Therefore, direct extrapolation of the mechanism of action from related but structurally distinct compounds to this compound would be scientifically unfounded.

This document will summarize findings on functionally related compounds to provide a contextual framework. However, it must be understood that these do not represent a direct analysis of the specified molecule of interest.

Insights from Structurally and Functionally Related Compounds

Research into various pyrrole and pyrazole derivatives has identified several key biological activities, which are presented here to offer a broader perspective on this class of compounds.

Enzyme Inhibition

A number of molecules incorporating the pyrrole or a similar heterocyclic scaffold have demonstrated inhibitory activity against various enzymes. For instance, certain complex pyrrolopyrimidine derivatives have been identified as potent inhibitors of Akt kinases, crucial regulators of cell survival and proliferation.[1] Another distinct dihydropyrazole-1-carboxylic acid derivative has been shown to undergo metabolic activation by cytochrome P450 enzymes.[2]

Anti-proliferative and Cytotoxic Effects

Several compounds containing a 1H-pyrazole-3-carboxylic acid moiety have been synthesized and evaluated for their anti-tumor properties. These investigations have revealed that specific derivatives can exhibit significant broad-spectrum anti-tumor activity against various cancer cell lines.

Antimicrobial Activity

Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been explored for their potential as antimicrobial agents. Studies have shown that certain conjugates of this scaffold can exhibit growth inhibition against various microbial strains.

Future Directions

The absence of specific data on this compound highlights a clear gap in the current scientific literature. To elucidate its mechanism of action, a systematic experimental approach is required. This would typically involve:

-

Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify potential protein binding partners.

-

In Vitro Enzymatic and Cellular Assays: To confirm target engagement and quantify the compound's effect on specific biological pathways.

-

Whole-Cell and In Vivo Studies: To understand the compound's physiological effects in a more complex biological context.

Below is a generalized workflow that could be adopted for investigating the mechanism of action of a novel compound like this compound.

References

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivation of a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold to a putative p-chlorophenyl isocyanate in rat liver microsomes and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide

For researchers, scientists, and drug development professionals, the pyrrole scaffold, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry.[1] Its derivatives, particularly substituted pyrrole-3-carboxylic acids, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[2][3] This in-depth guide explores the significant anticancer, anti-inflammatory, and antimicrobial properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

The pyrrole ring is a fundamental structural motif found in numerous natural products and synthetic drugs, underscoring its importance in biological systems.[1][4] The versatility of the pyrrole-3-carboxylic acid core allows for a wide range of substitutions, leading to a diverse array of pharmacological effects. These compounds have been shown to modulate various biological processes critical for disease progression, including cell cycle control, apoptosis, and inflammatory responses.[3]

Anticancer Activity: Targeting Proliferation and Survival

Substituted pyrrole-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents with diverse mechanisms of action.[3] These compounds can induce cytotoxicity in various cancer cell lines, often through the inhibition of key signaling pathways and cellular processes.

One of the notable mechanisms of action is the inhibition of tubulin polymerization.[5] Certain 3-aroyl-1-arylpyrrole derivatives have demonstrated potent inhibitory effects on tubulin, a critical component of the cytoskeleton involved in cell division.[5] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Another key target for some pyrrole derivatives is the Hedgehog signaling pathway, which is often dysregulated in cancers like medulloblastoma.[2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted pyrrole derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [3] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [3] |

| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [3] |

| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [3] |

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [3] |

| Cpd 19 | MGC 80-3, HCT-116, CHO | MTT | 1.0 - 1.7 | [6] |

| Cpd 21 | HepG2, DU145, CT-26 | MTT | 0.5 - 0.9 | [6] |

| Cpd 15 | A549 | MTT | 3.6 | [6] |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [3] |

| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [3] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation can lead to various chronic diseases. Substituted pyrrole-3-carboxylic acids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[7] Several N-pyrrolylcarboxylic acids have been identified as potent and selective inhibitors of COX-2, which is often upregulated at sites of inflammation.[7]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of pyrrole derivatives is often evaluated by their ability to inhibit COX enzymes, with IC50 values indicating their inhibitory potency.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 4g | COX-1 | >100 | - | [8] |

| Compound 4g | COX-2 | 0.09 | >1111 | [8] |

| Compound 4h | COX-1 | 85.3 | - | [8] |

| Compound 4h | COX-2 | 0.07 | 1218.57 | [8] |

| Compound 4k | COX-1 | >100 | - | [8] |

| Compound 4k | COX-2 | 0.11 | >909 | [8] |

| Compound 4l | COX-1 | 92.7 | - | [8] |

| Compound 4l | COX-2 | 0.10 | 927 | [8] |

| Compound 5b | COX-1 | 0.15 | - | [8] |

| Compound 5b | COX-2 | 75.6 | 0.002 | [8] |

| Compound 5e | COX-1 | 0.18 | - | [8] |

| Compound 5e | COX-2 | 89.4 | 0.002 | [8] |

| Celecoxib | COX-1 | 78.5 | - | [8] |

| Celecoxib | COX-2 | 0.08 | 981.25 | [8] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted pyrrole-3-carboxylic acids have shown promising activity against a range of bacteria and fungi.[9][10] The mechanism of their antimicrobial action can vary, with some compounds reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Antibacterial Activity (MIC in µg/mL)

| Compound | E. coli | S. aureus | Reference |

| 3d | 100 (equipotent to standard) | - | [9] |

| Ciprofloxacin (Standard) | 100 | - | [10] |

Antifungal Activity (MIC in µg/mL)

| Compound | A. niger | C. albicans | Reference |

| 3e | Equipotent to standard | Equipotent to standard | [9] |

| 3c | - | Highly active vs. standard | [9] |

| 3d | - | Highly active vs. standard | [9] |

| Clotrimazole (Standard) | - | - | [9][10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][2]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1][2]

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for an additional 48-72 hours.[1][2]

-

MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[1][2]

-

Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is then determined by plotting cell viability against the compound concentration.[1][2]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This animal model is widely used to evaluate the ability of a compound to reduce acute inflammation.[1]

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions prior to the experiment.[1]

-

Compound Administration: The test pyrrole derivatives are administered to the animals, typically orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.[1][7]

-

Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[1][7]

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[7]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the complex biological processes affected by substituted pyrrole-3-carboxylic acids can be enhanced through visual diagrams.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamscience.com [benthamscience.com]

- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmcs.org.mx [jmcs.org.mx]

- 10. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid: A Technical Guide

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid is limited in the public domain. This technical guide, therefore, extrapolates potential therapeutic targets by examining structurally related compounds and derivatives that share the 4-chlorophenyl and pyrrole-3-carboxylic acid core motifs. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigations.

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The incorporation of a 4-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and metabolic stability. This guide explores the potential therapeutic targets of this compound by analyzing the established activities of analogous compounds. The key structural features—the pyrrole ring, the 4-chlorophenyl substituent, and the carboxylic acid moiety—are known to interact with various biological targets, suggesting a broad therapeutic potential for this compound class in oncology, infectious diseases, inflammation, and neurology.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological evaluation of structurally similar molecules, several potential therapeutic targets can be hypothesized for this compound and its derivatives.

Androgen Receptor (AR) Antagonism in Prostate Cancer

Derivatives of 4-phenylpyrrole have been identified as potent androgen receptor (AR) antagonists, showing efficacy in models of castration-resistant prostate cancer.[2] The pyrrole core acts as a scaffold for positioning substituents that can effectively block the AR signaling pathway, which is a key driver of prostate cancer progression.

References

A Technical Guide to 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid as a Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic substitution of the pyrrole core allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents.[3] This guide focuses on the 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid core, a scaffold that has garnered interest for its potential in developing novel therapeutics across various disease areas, including cancer and inflammatory conditions.

The presence of the 4-chlorophenyl group at the 4-position of the pyrrole ring provides a key structural element for interaction with biological targets, while the carboxylic acid at the 3-position offers a handle for further chemical modification and can act as a crucial pharmacophoric feature. This document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this scaffold.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 4-aryl-1H-pyrrole-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common approach involves multi-component reactions that allow for the rapid assembly of the pyrrole core.

General Synthesis Workflow

A representative synthetic workflow for generating derivatives of the this compound scaffold is depicted below. This process typically starts from readily available starting materials and involves a key cyclization step to form the pyrrole ring, followed by functional group manipulations to introduce diversity.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a generalized example for the synthesis of an amide derivative of this compound, based on common organic synthesis techniques.

-

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

-

To a solution of ethyl 2-(4-chlorobenzoyl)acetate and an appropriate amino acid ester hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine) and heat the mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

-

-

Step 3: Amide Coupling to Generate Final Derivative.

-

To a solution of the carboxylic acid from Step 2 in a polar aprotic solvent (e.g., dimethylformamide, DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine, DIPEA).

-

Stir the mixture for a few minutes, then add the desired amine.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

-

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have been investigated for a range of biological activities, primarily in the areas of oncology and inflammation. The core structure has been shown to be a suitable platform for developing inhibitors of various protein kinases and enzymes involved in disease pathogenesis.

Kinase Inhibition

Several studies have demonstrated that the pyrrole-3-carboxamide scaffold can be elaborated to generate potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4][5]

-

Akt Kinase: The pyrrolopyrimidine core, which can be derived from pyrrole precursors, is a key feature of Akt kinase inhibitors like AZD5363.[4] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

-

FLT3 and CDK Kinases: Pyrrole-containing compounds have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are important targets in acute myeloid leukemia (AML).[5]

-

VEGFR-2 Kinase: Molecular docking studies have suggested that pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have the potential to inhibit VEGFR-2, a key regulator of angiogenesis.[6]

-

Haspin Kinase: Fused pyrrole compounds, such as 1H-pyrrolo[3,2-g]isoquinolines, have been identified as inhibitors of Haspin kinase, a protein kinase with a crucial role in mitosis.[7]

-

Aurora Kinases: While not directly a pyrrole derivative, the structurally related quinazoline-4-carboxylic acid scaffold has been explored for the development of Aurora kinase inhibitors.[8] Aurora kinases are essential for cell cycle regulation.[8]

Anti-inflammatory Activity

The pyrrole scaffold is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] Derivatives of 4-(4-chlorophenyl)-1H-pyrrole have shown promise as anti-inflammatory agents.

-

A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a pyrrole derivative, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model.[9][10] This compound was also found to modulate cytokine levels, specifically by decreasing the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine TGF-β1.[9][10]

Antimicrobial and Other Activities

The versatility of the pyrrole scaffold extends to antimicrobial applications. Various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1] Additionally, some pyrrole derivatives have been investigated for their potential as antitumor and anti-HCV agents.[11][12]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of Akt by pyrrole-based compounds can block downstream signaling, leading to apoptosis and reduced tumor growth.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrrole-based Akt inhibitors.

Inflammatory Cytokine Signaling

In the context of inflammation, pyrrole derivatives can modulate the production and signaling of cytokines. By reducing pro-inflammatory cytokines like TNF-α and enhancing anti-inflammatory cytokines such as TGF-β1, these compounds can dampen the inflammatory response.

Caption: Modulation of cytokine production by anti-inflammatory pyrrole derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative derivatives based on or related to the pyrrole scaffold.

Table 1: Kinase Inhibitory Activity

| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |

| AZD5363 (Pyrrolopyrimidine) | Akt1 | 3 | [4] |

| AZD5363 (Pyrrolopyrimidine) | Akt2 | 8 | [4] |

| AZD5363 (Pyrrolopyrimidine) | Akt3 | 8 | [4] |

| FN-1501 (Pyrazole-carboxamide) | FLT3 | <10 | [5] |

| FN-1501 (Pyrazole-carboxamide) | CDK2 | 20 | [5] |

| 1H-pyrrolo[3,2-g]isoquinoline derivative | Haspin | 23.6 | [7] |

Table 2: Anti-inflammatory and Cytotoxic Activity

| Compound/Scaffold | Assay | Activity | Concentration/Dose | Reference |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (14 days) | Significant inhibition (p < 0.001) | 10, 20, 40 mg/kg | [9][10] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced TNF-α | Significant decrease (p = 0.032) | 40 mg/kg | [9][10] |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | NCI-60 screen | Growth inhibition: 50.21-108.37% | 10 µM | [6] |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivative | NCI-60 screen | GI50 < 100 µM | Varied | [11] |

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its inherent structural features make it amenable to targeting a range of biological macromolecules. The demonstrated activities of its derivatives in kinase inhibition and inflammation modulation highlight the significant potential of this scaffold in drug discovery. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties of compounds based on this core will be crucial for advancing them into preclinical and clinical development.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | CoLab [colab.ws]

- 11. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pyrrole Scaffold: A Privileged Structure in Anticancer Drug Discovery – Unraveling the Structure-Activity Relationship of Chlorophenyl-Substituted Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant pharmacological activities.[1][2] Within the vast landscape of pyrrole derivatives, those bearing a chlorophenyl moiety have garnered considerable attention for their potent anticancer properties. This technical guide delves into the critical structure-activity relationships (SAR) of chlorophenyl-pyrrole compounds, providing a comprehensive overview of their design, synthesis, and biological evaluation as potential anticancer agents. We will explore their mechanisms of action, focusing on key signaling pathways, and provide detailed experimental protocols for their synthesis and in vitro assessment, equipping researchers with the foundational knowledge to navigate this promising area of drug discovery.

Structure-Activity Relationship of Chlorophenyl-Pyrrole Compounds

The biological activity of chlorophenyl-pyrrole derivatives is intricately linked to the substitution pattern on both the pyrrole core and the phenyl rings. Strategic placement of substituents dictates the compound's potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Anticancer Activity of 3-Aroyl-1-arylpyrrole (ARAP) Derivatives

A significant class of anticancer chlorophenyl-pyrrole compounds are the 3-aroyl-1-arylpyrroles (ARAPs). These compounds often act as inhibitors of tubulin polymerization. The position and nature of the chloro-substituent on the 1-phenyl ring, as well as other substitutions, play a crucial role in their activity.

| Compound ID | R1 (Position on 1-phenyl) | R2 (Aroyl Group) | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Reference |

| 1a | H | 3,4,5-trimethoxyphenyl | > 20 | > 10,000 | [3] |

| 1b | 2-Cl | 3,4,5-trimethoxyphenyl | 9.5 | 1,500 | [3] |

| 1c | 3-Cl | 3,4,5-trimethoxyphenyl | 2.5 | 60 | [3] |

| 1d | 4-Cl | 3,4,5-trimethoxyphenyl | 2.1 | 40 | [3] |

| 1e | 3-NO2 | 3,4,5-trimethoxyphenyl | 8.9 | 800 | [3] |

| 1f | 3-NH2 | 3,4,5-trimethoxyphenyl | 1.9 | 20 | [3] |

Table 1: SAR of 1-phenyl substituted 3-(3,4,5-trimethoxybenzoyl)pyrroles.

Key SAR Observations for ARAPs:

-

Position of Chloro Group: The position of the chlorine atom on the 1-phenyl ring significantly influences activity. A meta- (3-Cl) or para- (4-Cl) substitution generally leads to higher potency in both tubulin polymerization inhibition and cancer cell growth inhibition compared to an ortho- (2-Cl) substitution.[3]

-

Electron-Withdrawing vs. Electron-Donating Groups: While electron-withdrawing groups like nitro at the meta-position (1e) show moderate activity, their reduction to an electron-donating amino group (1f) dramatically increases potency.[3] This suggests that electronic properties and potential hydrogen bonding interactions are critical for target engagement.

-

Aroyl Group: The 3,4,5-trimethoxyphenyl aroyl group is a recurring motif in potent tubulin inhibitors, mimicking the binding of colchicine. This moiety is considered essential for the potent inhibition of tubulin polymerization.[4]

Anticancer Activity of Other Chlorophenyl-Pyrrole Derivatives

Beyond the ARAP scaffold, other chlorophenyl-pyrrole derivatives have demonstrated significant anticancer potential, often through different mechanisms of action.

| Compound ID | Structure | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | 4-(2-chlorophenyl)-2,5-diphenyl-3H-pyrrole | IDH2 Inhibition (predicted) | In silico study | N/A | [1] |

| 3a | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone derivative | Kinase Inhibition (AKT2/PKBβ) | Glioblastoma | Low micromolar | [5] |

| 4a | 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][6][7]triazolo[3,4-b][2][7][8]thiadiazole | Not specified | HepG2 | Not specified | [9] |

Table 2: Anticancer activity of diverse chlorophenyl-pyrrole and related heterocyclic compounds.

Key SAR Observations for Diverse Scaffolds:

-

The chlorophenyl group is a versatile substituent found in compounds targeting various enzymes, including isocitrate dehydrogenase 2 (IDH2) and protein kinase B (AKT2).[1][5]

-

The diverse range of scaffolds highlights the broad applicability of the chlorophenyl-pyrrole motif in the design of novel anticancer agents.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. The following sections provide representative methodologies for the synthesis and biological evaluation of chlorophenyl-pyrrole compounds, based on established literature procedures.

Synthesis of 3-Aroyl-1,4-diarylpyrroles via Van Leusen Reaction

The Van Leusen pyrrole synthesis is a powerful method for constructing the pyrrole ring from α,β-unsaturated ketones (chalcones) and p-toluenesulfonylmethyl isocyanide (TosMIC).[6]

Step 1: Synthesis of Chalcone Intermediate

-

To a solution of an appropriate acetophenone (1.0 eq.) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq.) in ethanol, add a catalytic amount of a base such as sodium hydroxide.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Van Leusen Pyrrole Synthesis

-

To a solution of the chalcone (1.0 eq.) and TosMIC (1.1 eq.) in a mixture of DMSO and diethyl ether, add sodium hydride (2.0 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aroyl-1,4-diarylpyrrole.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

-

Compound Addition: Add the test compound at various concentrations to the wells. Include a negative control (vehicle) and a positive control (e.g., colchicine).

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence increases as the reporter intercalates into the polymerizing microtubules.

-

Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the initial slope of the curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Chlorophenyl-pyrrole compounds exert their anticancer effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many potent chlorophenyl-pyrrole derivatives, particularly ARAPs, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][11] Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[10][12]

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is often aberrantly reactivated in various cancers, promoting tumor growth and survival.[13][14] Some pyrrole derivatives have been shown to inhibit this pathway. The binding of the Hedgehog ligand to its receptor Patched (PTCH) relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. This initiates a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[15]

Conclusion

Chlorophenyl-pyrrole compounds represent a highly promising class of molecules in the development of novel anticancer therapeutics. The structure-activity relationship studies clearly indicate that the substitution pattern on the pyrrole and phenyl rings is a critical determinant of their biological activity. The primary mechanisms of action, including the inhibition of tubulin polymerization and modulation of oncogenic signaling pathways like Hedgehog, offer multiple avenues for therapeutic intervention. The experimental protocols provided in this guide serve as a foundation for the synthesis and evaluation of new analogs. Future research efforts should focus on optimizing the pharmacokinetic properties and further elucidating the specific molecular targets of these compounds to translate their potent in vitro activity into effective clinical candidates. The continued exploration of the chlorophenyl-pyrrole scaffold is poised to yield the next generation of targeted anticancer drugs.

References

- 1. scope-journal.com [scope-journal.com]

- 2. benchchem.com [benchchem.com]

- 3. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole class of organic molecules. The pyrrole ring is a fundamental structural motif in a vast array of biologically active compounds, including natural products and synthetic drugs. The substitution of a 4-chlorophenyl group at the 4-position and a carboxylic acid at the 3-position of the pyrrole ring suggests potential for this molecule to interact with various biological targets, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside a plausible synthetic route and a discussion of its potential biological activities based on related structures.

Physicochemical Characteristics

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from analogous compounds. The following tables summarize the core physicochemical properties.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₈ClNO₂ | Confirmed[1] |

| Molecular Weight | 221.64 g/mol | Confirmed[1] |

| CAS Number | 122453-98-9 | Confirmed[1] |

| Predicted Melting Point | Not available | Data for the related compound 1-(4-chlorophenyl)-1H-pyrrole is 88-91 °C[2]. Carboxylic acids typically have higher melting points. |

| Predicted Boiling Point | Not available | Data for the related 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde is 335.7 °C at 760 mmHg[3]. |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | Based on the general solubility of pyrrole and carboxylic acids[4]. |

| Predicted pKa | ~4-5 | Typical range for carboxylic acids. The pKa of the pyrrole N-H is much higher (~17.5)[5]. |

| Predicted logP | 2.0 - 3.0 | The predicted XlogP for a similar compound, 3-(4-chlorophenyl)-1H-pyrrole-2,4-dicarbonitrile, is 2.7[6]. |

Experimental Protocols

Proposed Synthesis of this compound:

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

-

To a solution of ethyl 3-(4-chlorophenyl)acrylate (1 equivalent) and tosylmethylisocyanide (TosMIC) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium tert-butoxide (2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with brine and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10 M NaOH).

-

Heat the mixture to reflux (approximately 90 °C) and stir for 3-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 4 M HCl).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and dry under vacuum to afford this compound.

Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, numerous derivatives of pyrrole-3-carboxylic acid have been investigated for their therapeutic potential. A significant area of research is their activity as kinase inhibitors.[7][8][9] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

One important family of kinases is the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, which plays a key role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[10][11][12][13] Several pyrrole-containing compounds have been identified as inhibitors of VEGFR-2.[7] It is therefore plausible that this compound could exhibit inhibitory activity against VEGFR-2.

Hypothetical Signaling Pathway: Inhibition of VEGFR-2

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[10][11][12][13][14] An inhibitor like this compound could potentially bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and blocking the downstream signaling cascade.

Visualizations

Proposed Synthetic Workflow

Caption: A proposed two-step synthesis of the target compound.

Hypothetical VEGFR-2 Inhibition Pathway

Caption: Potential mechanism of action via VEGFR-2 inhibition.

References

- 1. This compound | 122453-98-9 | Buy Now [molport.com]

- 2. 1-(4-Chlorophenyl)-1H-pyrrole 97 5044-38-2 [sigmaaldrich.com]

- 3. 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde| CAS:#37560-50-2 -Letopharm Limited [letopharm.com]

- 4. research.unipd.it [research.unipd.it]

- 5. acdlabs.com [acdlabs.com]

- 6. 3-(4-chlorophenyl)-1H-pyrrole-2,4-dicarbonitrile | C12H6ClN3 | CID 101685869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

The Ascendant Role of Pyrrole Scaffolds in Modern Drug Discovery: A Technical Guide to Novel Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity have propelled the development of a vast array of bioactive derivatives with significant therapeutic potential.[3][4] This technical guide provides an in-depth exploration of recent advancements in the discovery of novel pyrrole-based compounds, with a focus on their synthesis, anticancer, and antimicrobial activities. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and development in this dynamic field.

I. Synthesis of Bioactive Pyrrole Derivatives: The Hantzsch Reaction

A prominent method for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis.[4][5] This multicomponent reaction offers a straightforward approach to constructing the pyrrole core from readily available starting materials.[6]

Experimental Protocol: Hantzsch Pyrrole Synthesis

This protocol describes a general procedure for the Hantzsch synthesis of a substituted pyrrole.

Materials:

-

β-ketoester (e.g., ethyl acetoacetate)

-

α-haloketone (e.g., chloroacetone)

-

Ammonia or a primary amine

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve the β-ketoester and the α-haloketone in the chosen solvent in a round-bottom flask.

-

Add ammonia or the primary amine to the solution. The amine attacks the β-carbon of the β-ketoester, leading to the formation of an enamine intermediate.

-

The enamine then attacks the carbonyl carbon of the α-haloketone.

-

Heat the reaction mixture under reflux for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the substituted pyrrole.[4]

II. Anticancer Activity of Novel Pyrrole Derivatives

Pyrrole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7][8] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[3][9]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected novel pyrrole derivatives, presenting their half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of Alkynylated Pyrrole Derivatives against Human Cancer Cell Lines [3]

| Compound | U251 (Glioblastoma) IC50 (μM) | A549 (Lung Cancer) IC50 (μM) | 769-P (Kidney Cancer) IC50 (μM) | HepG2 (Liver Cancer) IC50 (μM) | HCT-116 (Colon Cancer) IC50 (μM) |

| 12l | 2.29 ± 0.18 | 3.49 ± 0.30 | - | - | - |

Table 2: Cytotoxicity of Pyrrolo[1,2-a]azepine Derivatives against Human Cancer Cell Lines [10]

| Compound | HepG2 (Liver Cancer) IC50 (nM) | MCF7 (Breast Cancer) IC50 (nM) | HCT116 (Colon Cancer) IC50 (nM) |

| 3 | 4 | - | - |

| 5b | - | 10.7 | - |

| 6 | 1.6 | - | 21.1 |

| 7 | - | 45.4 | 20.7 |

| Doxorubicin (Ref.) | 10.8 | - | - |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrrole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test pyrrole derivatives in the complete culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[1]

III. Antimicrobial Activity of Novel Pyrrole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[11] Pyrrole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains.[12][13]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrrole derivatives against various bacterial strains.

Table 3: Antimicrobial Activity of Novel Pyrrole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [12] |

| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | [12] |

| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 | [12] |

| Vancomycin (Ref.) | MRSE, MSSA, MRSA | 0.5-1 | [12] |

| BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | [14] |

| Pyrrolo[2,3-b] pyrrole derivative 2 | Pseudomonas aeruginosa | 50 | [2] |

| Ciprofloxacin (Ref.) | Pseudomonas aeruginosa | 25 | [2] |

| Pyrrolo[2,3-b] pyrrole derivative 3 | Staphylococcus aureus | Comparable to Ciprofloxacin | [2] |

| N-arylpyrrole Vc | MRSA | 4 | [11] |

| Levofloxacin (Ref.) | MRSA | 8 | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Bacterial strains

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test pyrrole derivatives dissolved in a suitable solvent

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it in the broth to the final desired concentration.

-

Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

IV. Mechanism of Action: Targeting the HIF-1α Signaling Pathway

A key mechanism through which some bioactive pyrrole derivatives exert their anticancer effects is by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[15][16] HIF-1α is a transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions by regulating genes involved in angiogenesis, metabolism, and cell survival.[17]

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[18] In hypoxic tumor microenvironments, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[18]

Certain pyrrole derivatives have been shown to inhibit HIF-1α activity by promoting its proteasome-mediated degradation even under hypoxic conditions, thereby suppressing tumor growth and angiogenesis.[15]

This guide underscores the significant and expanding role of pyrrole derivatives in the landscape of drug discovery. The synthetic accessibility of the pyrrole scaffold, coupled with the diverse biological activities of its derivatives, ensures that this remarkable heterocycle will continue to be a fertile ground for the development of novel therapeutics. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to build upon in their quest for the next generation of bioactive pyrrole compounds.

References

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 7. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid (CAS Number: 122453-98-9)

Introduction

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole class of organic molecules. The pyrrole ring is a fundamental structural motif found in a vast array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. The presence of a 4-chlorophenyl substituent and a carboxylic acid group suggests potential for various chemical interactions and biological activities, making it a compound of interest for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported. The table below presents the basic molecular information and predicted properties.

| Property | Value | Source |

| CAS Number | 122453-98-9 | - |

| Molecular Formula | C₁₁H₈ClNO₂ | - |

| Molecular Weight | 221.64 g/mol | Calculated |

| Predicted Boiling Point | 419.1 ± 35.0 °C at 760 mmHg | Predicted |

| Predicted Flash Point | 207.3 ± 25.9 °C | Predicted |

| Predicted pKa | (Not available) | - |

| Solubility | (Not available) | - |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, general synthetic routes for substituted pyrrole-3-carboxylic acids can be adapted. One common approach is the Paal-Knorr pyrrole synthesis or variations thereof.

A plausible synthetic workflow is outlined below.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid via Hantzsch Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the classical Hantzsch pyrrole synthesis, a versatile multicomponent reaction for the formation of the pyrrole ring system.

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The Hantzsch pyrrole synthesis offers a convergent and efficient route to construct substituted pyrroles from readily available starting materials. This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. This document outlines the synthesis of the target compound in a two-step process: the Hantzsch reaction to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Hantzsch Pyrrole Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

Caption: Step 1: Hantzsch Pyrrole Synthesis.

Step 2: Hydrolysis of Ethyl Ester to Carboxylic Acid

Caption: Step 2: Ester Hydrolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

This protocol is a representative procedure based on the principles of the Hantzsch pyrrole synthesis. Optimization of reaction conditions may be necessary to improve yields.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | 240.67 | 2.41 g | 10 |

| Chloroacetaldehyde (50% wt. in water) | 78.50 | 1.57 g | 10 |

| Ammonium acetate | 77.08 | 1.54 g | 20 |

| Ethanol | 46.07 | 50 mL | - |

| Acetic acid, glacial | 60.05 | 5 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-(4-chlorophenyl)-3-oxobutanoate (10 mmol), ammonium acetate (20 mmol), and ethanol (50 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add chloroacetaldehyde solution (10 mmol) and glacial acetic acid (5 mL) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 200 mL of ice-cold water with stirring.

-

A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-